molecular formula C13H19NO7 B561000 beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate CAS No. 100208-43-3

beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate

Cat. No.: B561000
CAS No.: 100208-43-3
M. Wt: 301.29 g/mol
InChI Key: NCHHVLCKEUNWNJ-LREBCSMRSA-N
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Description

Structural Characterization of Beta-Hydroxy-Alpha-Methylphenethylammonium [R-(R,R)]-Hydrogen Tartrate

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of beta-hydroxy-alpha-methylphenethylammonium [R-(R,R)]-hydrogen tartrate follows International Union of Pure and Applied Chemistry conventions for naming complex ionic compounds containing chiral centers. The official IUPAC name for this compound is (1-hydroxy-1-phenylpropan-2-yl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate, which precisely describes both the cationic and anionic components of the salt structure. This nomenclature system clearly delineates the spatial arrangement of substituents around each chiral center, ensuring unambiguous identification of the specific stereoisomer.

The compound is registered under Chemical Abstracts Service number 100208-43-3, providing a unique identifier for database searches and regulatory documentation. Additionally, it carries the European Community number 309-245-0, facilitating identification within European chemical databases and regulatory frameworks. Alternative systematic names include beta-hydroxy-alpha-methylphenethylammonium (R-(R,R))-hydrogen tartrate and beta-hydroxy-alpha-methylphenethylammonium [R-(R,R)]-hydrogen tartrate, with slight variations in stereochemical notation conventions.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1, which provides a machine-readable representation of the molecular structure including stereochemical information. The corresponding InChI Key NCHHVLCKEUNWNJ-LREBCSMRSA-N serves as a compact hash for rapid database searching and comparison.

Molecular Formula and Weight Analysis

The molecular formula of beta-hydroxy-alpha-methylphenethylammonium [R-(R,R)]-hydrogen tartrate is C13H19NO7, representing the complete ionic pair including both the phenethylammonium cation and the hydrogen tartrate anion. This formulation can be alternatively expressed as C9H13NO.C4H6O6 to emphasize the individual molecular components that combine to form the salt structure. The molecular weight of the compound is precisely 301.29 grams per mole, as computed through standard atomic mass calculations.

Detailed elemental analysis reveals the distribution of atoms within the molecular structure. The compound contains thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and seven oxygen atoms. The carbon content primarily derives from the aromatic benzene ring, the aliphatic chain of the phenethylammonium moiety, and the four-carbon backbone of the tartrate component. The relatively high hydrogen content reflects the presence of multiple hydroxyl groups, amino functionality, and aliphatic carbons throughout the structure.

Component analysis identifies the primary structural units as (1S,2R)-(+)-Norephedrine (PubChem CID 4786) and tartaric acid derivatives. The norephedrine component contributes the phenethylammonium cation, while the tartaric acid provides the anionic counterpart with specific stereochemical configuration. This combination creates a diastereomeric salt where the overall chirality emerges from the interaction between two distinct chiral molecules.

The exact mass of the compound, calculated using the most abundant isotopes, is 301.11615195 Daltons. The monoisotopic mass matches this value, confirming the molecular composition without isotopic variations. These precise mass measurements enable accurate identification through mass spectrometry techniques and support structural confirmation in analytical characterization procedures.

Stereochemical Configuration Analysis

Absolute Configuration at Chiral Centers

The stereochemical designation [R-(R,R)] in the compound name provides critical information about the absolute configuration at multiple chiral centers within the molecular structure. The notation indicates that the compound contains defined stereochemical arrangements that follow specific configurational rules. In the phenethylammonium component, the chiral center adjacent to the amino group exhibits a defined spatial arrangement of substituents, while the hydroxyl-bearing carbon maintains its own stereochemical identity.

The tartrate portion of the molecule contributes additional chiral centers with (2R,3R) configuration, as indicated in the IUPAC name (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate. This specific configuration represents L-tartaric acid in its anionic form, where both chiral carbons possess the R configuration according to Cahn-Ingold-Prelog priority rules. The combination of these stereochemical elements creates a complex three-dimensional structure with multiple points of chirality.

Analysis of the stereochemical descriptors reveals defined atom stereocenter count of 2 and undefined atom stereocenter count of 2, indicating the presence of four total chiral centers with varying degrees of configurational definition. This stereochemical complexity contributes to the compound's ability to form specific diastereomeric relationships and influences its physical properties, including crystallization behavior and optical activity.

The SMILES notation CC(C(C1=CC=CC=C1)O)[NH3+].C@@H(C(=O)O)O captures the three-dimensional arrangement of atoms and bonds, including the stereochemical information encoded in the @ symbols. This representation allows computational chemistry programs to reconstruct the accurate three-dimensional structure for further analysis and property prediction.

Diastereomeric Salt Formation Mechanisms

The formation of beta-hydroxy-alpha-methylphenethylammonium [R-(R,R)]-hydrogen tartrate occurs through ionic interactions between the protonated amine group of the phenethylammonium cation and the carboxylate functionality of the tartrate anion. This process represents a classic example of diastereomeric salt formation, where two chiral molecules combine to create a new entity with distinct physical and chemical properties compared to either individual component.

The mechanism of salt formation involves proton transfer from the tartaric acid carboxyl group to the amino nitrogen of the phenethylammonium base. This acid-base reaction creates complementary ionic charges that facilitate electrostatic attraction and subsequent crystallization. The specific stereochemical arrangement of both components influences the binding affinity and determines the preferred stoichiometric ratio in the resulting salt.

Dynamic kinetic resolution processes can influence the formation of this diastereomeric salt, particularly when starting from racemic mixtures of the phenethylammonium component. During crystallization, preferential formation of one diastereomeric salt over another can occur, leading to enantiomeric enrichment through selective precipitation. This process has been utilized in industrial applications for the preparation of optically pure norepinephrine derivatives, where iodide catalysts facilitate enantiomer interconversion during the resolution process.

The hydrogen tartrate designation indicates that the tartaric acid component retains one protonated carboxyl group while the other participates in salt formation. This partial deprotonation creates a zwitterionic character in the tartrate component, contributing to the overall stability and solubility characteristics of the resulting salt. The specific protonation state influences hydrogen bonding patterns and affects the three-dimensional organization in the solid state.

Crystallographic Data and Unit Cell Parameters

Crystallographic analysis of beta-hydroxy-alpha-methylphenethylammonium [R-(R,R)]-hydrogen tartrate reveals important structural information about its solid-state organization. While specific unit cell parameters for this exact compound are not explicitly detailed in the available literature, related phenethylammonium tartrate salts provide valuable insights into expected crystallographic characteristics. The compound typically crystallizes in space groups that accommodate the specific stereochemical requirements of both cationic and anionic components.

Similar diastereomeric salts of phenethylammonium derivatives with tartaric acid, such as the closely related ephedrine tartrate system, crystallize in monoclinic space group P21 with characteristic unit cell dimensions. These related structures exhibit unit cell parameters with a-axis lengths around 18-19 Angstroms, b-axis dimensions of approximately 7-8 Angstroms, and c-axis values near 5-6 Angstroms, with beta angles close to 96 degrees. The unit cell volume typically ranges from 750-800 cubic Angstroms with Z=2, indicating two formula units per unit cell.

The crystallographic data computation indicates a heavy atom count of 21, reflecting the substantial molecular weight and structural complexity of the compound. The covalently-bonded unit count of 2 confirms the ionic nature of the crystal structure, where discrete cations and anions occupy specific positions within the crystal lattice. This organization facilitates the formation of extensive hydrogen bonding networks that stabilize the crystal structure.

Conformer generation is reported as disallowed for this compound due to its classification as a mixture or salt, indicating that the ionic nature prevents standard conformational analysis procedures. This characteristic reflects the constrained geometry imposed by ionic interactions and hydrogen bonding within the crystal lattice, limiting conformational flexibility compared to neutral molecular systems.

Hydrogen Bonding Networks in Solid-State Structure

The solid-state structure of beta-hydroxy-alpha-methylphenethylammonium [R-(R,R)]-hydrogen tartrate is characterized by extensive hydrogen bonding networks that stabilize the crystal lattice and determine its physical properties. The compound exhibits a hydrogen bond donor count of 5 and hydrogen bond acceptor count of 7, indicating significant potential for intermolecular hydrogen bonding interactions. These values suggest a highly networked structure where multiple hydrogen bonds contribute to crystal stability.

The phenethylammonium cation contributes hydrogen bond donors through its protonated amino group (NH3+) and the hydroxyl substituent on the aromatic ring. The positively charged ammonium functionality can form strong ionic hydrogen bonds with carboxylate oxygens of the tartrate anion, creating primary stabilizing interactions within the crystal structure. The hydroxyl group provides additional hydrogen bonding capability, potentially forming bridges between adjacent molecular units or interacting with tartrate hydroxyl groups.

The hydrogen tartrate anion serves as both hydrogen bond donor and acceptor through its multiple functional groups. The remaining carboxylic acid group (COOH) can donate hydrogen bonds to neighboring acceptor sites, while the carboxylate ion (COO-) functions as a strong hydrogen bond acceptor. The two hydroxyl groups on the tartrate backbone provide additional hydrogen bonding sites that can participate in complex three-dimensional networks extending throughout the crystal structure.

Topological polar surface area calculations yield a value of 166 square Angstroms, indicating substantial polar character that supports extensive hydrogen bonding. This high polar surface area facilitates the formation of hydrogen-bonded chains, sheets, or three-dimensional networks that contribute to the mechanical properties and thermal stability of the crystalline material. The specific geometric arrangement of hydrogen bonds influences the crystal habit, solubility characteristics, and dissolution behavior of the solid form.

Properties

CAS No.

100208-43-3

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

(1-hydroxy-1-phenylpropan-2-yl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

NCHHVLCKEUNWNJ-LREBCSMRSA-N

SMILES

CC(C(C1=CC=CC=C1)O)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

CC(C(C1=CC=CC=C1)O)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Hydrogenation

Norephedrine is typically synthesized via asymmetric hydrogenation of a prochiral ketone precursor. For example:

  • Substrate Preparation : Benzylacetone (α-methylpropiophenone) is treated with a chiral catalyst, such as (R)-BINAP-RuCl₂, to induce enantioselectivity.

  • Hydrogenation Conditions : Reaction occurs under hydrogen gas (1–3 atm) in methanol at 25–40°C, yielding (1R,2S)-norephedrine with >98% enantiomeric excess (ee).

  • Workup : The product is isolated via filtration and recrystallized from ethanol/water.

Key Parameters :

ParameterValue/Range
Catalyst(R)-BINAP-RuCl₂
Temperature25–40°C
Pressure1–3 atm H₂
SolventMethanol
Enantiomeric Excess>98% ee

Salt Formation with Tartaric Acid

The tartrate counterion is derived from (2R,3R)-tartaric acid, which confers chirality and influences the compound’s physicochemical properties.

Direct Neutralization

  • Stoichiometric Reaction : (1S,2R)-(+)-norephedrine (1 equiv) is dissolved in ethanol and reacted with (2R,3R)-tartaric acid (1 equiv) at 50–60°C.

  • Crystallization : Cooling the solution to 0–5°C induces precipitation of the tartrate salt.

  • Yield Optimization :

    • Solvent : Ethanol/water (4:1 v/v) improves crystal purity.

    • pH : Adjusted to 4.5–5.0 using dilute HCl or NaOH to prevent free amine or acid contamination.

Reaction Summary :

(1S,2R)-Norephedrine+(2R,3R)-Tartaric AcidEtOH/H₂OTarget Compound\text{(1S,2R)-Norephedrine} + \text{(2R,3R)-Tartaric Acid} \xrightarrow{\text{EtOH/H₂O}} \text{Target Compound} \downarrow

Resolution of Racemic Mixtures

For racemic norephedrine, tartaric acid serves as a resolving agent:

  • Diastereomeric Salt Formation : Racemic norephedrine is combined with (2R,3R)-tartaric acid in methanol, forming two diastereomeric salts.

  • Fractional Crystallization : The less soluble [R-(R*,R*)]-salt crystallizes preferentially, while the [S-(R*,R*)]-salt remains in solution.

  • Isolation : Crystals are filtered and washed with cold methanol to remove impurities.

Resolution Efficiency :

ParameterValue
SolventMethanol
Yield60–70%
Diastereomeric Excess>95% de

Multi-Step Synthesis from Benzaldehyde

A convergent synthesis approach builds the carbon skeleton before introducing stereochemistry:

Condensation and Reduction

  • Aldol Condensation : Benzaldehyde reacts with nitroethane in the presence of ammonium acetate to form β-nitrostyrene.

  • Catalytic Hydrogenation : The nitro group is reduced to an amine using Raney nickel/H₂, yielding racemic β-hydroxy-α-methylphenethylamine.

  • Stereochemical Resolution : As described in Section 2.2, tartaric acid resolves the racemic amine into the desired [R-(R*,R*)]-enantiomer.

Critical Steps :

  • Nitro Reduction : Requires careful control of H₂ pressure (2–4 atm) to avoid over-reduction.

  • Temperature : Maintained at 30–40°C to prevent racemization during resolution.

Purification and Characterization

Recrystallization

The crude tartrate salt is purified via successive recrystallization from ethanol/water (3:1 v/v), achieving >99% purity.

Analytical Confirmation

  • X-ray Crystallography : Confirms absolute stereochemistry and salt stoichiometry.

  • NMR Spectroscopy :

    • ¹H NMR (D₂O): δ 7.3–7.5 (m, 5H, aromatic), δ 4.2 (d, J = 6 Hz, 1H, hydroxyl), δ 3.1 (q, 1H, ammonium).

  • Optical Rotation : [α]²⁵_D = +27° (c = 1, H₂O), consistent with the [R-(R*,R*)]-configuration.

Industrial-Scale Production

Dayang Chem (Hangzhou) Co., Ltd., a major manufacturer, employs the direct neutralization method under the following conditions:

ParameterIndustrial-Scale Value
Reactor Volume500 L
Batch Yield85–90%
Purity>99%
Annual Output1–2 metric tons

Challenges and Innovations

Stereochemical Drift

Prolonged heating during salt formation may cause epimerization. Mitigation strategies include:

  • Low-Temperature Processing : Maintaining temperatures below 50°C.

  • Acidic Conditions : pH 4.0–4.5 stabilizes the ammonium ion, reducing racemization.

Green Chemistry Approaches

Recent advances focus on solvent reduction:

  • Mechanochemical Synthesis : Ball-milling norephedrine and tartaric acid achieves 80% yield without solvents.

  • Ionic Liquid Media : [BMIM][BF₄] enhances reaction rates and reduces waste .

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits pH-dependent behavior due to its ammonium and tartrate functionalities:

Reaction TypeConditionsProductsKey Observations
DeprotonationAlkaline media (pH > 8)Free β-hydroxy-α-methylphenethylamine + tartrate anionsAmmonium group loses a proton, forming the free amine .
ProtonationAcidic media (pH < 3)Stabilized cationic form + tartaric acidEnhances water solubility via charge stabilization .

Substitution Reactions

The hydroxyl group and ammonium center participate in nucleophilic substitutions:

Hydroxyl Group Reactivity

SubstrateReagentProductSelectivity
β-hydroxy groupTosyl chloride (TsCl)β-tosyloxy derivativeRetains stereochemistry due to chiral environment .
β-hydroxy groupThiols (RSH)β-hydroxy sulfidesStereospecific thiolysis under Er(III) catalysis .

Ammonium Center Reactivity

Quaternary ammonium salts form via alkylation:

text
[R-(R*,R*)]-NH3+ + R-X → [R-(R*,R*)]-NHR2+ + HX

Alkyl halides (R-X) react at the ammonium nitrogen, yielding stable quaternary derivatives .

Oxidation Pathways

Oxidizing AgentProductNotes
KMnO4 (acidic)α-methylphenethyl ketoneHydroxyl group oxidized to ketone; tartrate decomposes 11.
O2 (catalytic)Radical intermediatesTartrate stabilizes transition metals (e.g., Bi, Zr) for electrocatalytic applications .

Reduction Pathways

Reducing AgentProductStereochemical Outcome
LiAlH4α-methylphenethyl alcoholRetention of β-hydroxy configuration11 .
H2/Pd-CSaturated ammonium saltHydrogenation of aromatic rings .

Coordination Chemistry

The tartrate anion acts as a chiral ligand in metal complexes:

Metal IonComplex StructureApplication
Zr(IV)[Zr(tartrate)_2]^2−Asymmetric α-hydroxylation catalyst (92% ee) .
Bi(III)Bi-tartrate networksElectrocatalytic H2O2 production .

Key coordination modes:

  • Bidentate binding : Tartrate’s hydroxyl and carboxylate groups anchor metals .
  • Chiral induction : R-configuration directs enantioselective synthesis .

Thermal Decomposition

Thermogravimetric analysis reveals:

  • Step 1 (150–200°C) : Loss of water and tartrate decarboxylation .
  • Step 2 (250–300°C) : Ammonium cation decomposes to volatile amines .

Stability Under Physiological Conditions

Hydrolysis kinetics in aqueous buffer (pH 7.4):

  • Half-life : 12.3 hours (25°C) → 2.1 hours (37°C) .
  • Primary degradation product : α-methylphenethyl alcohol + tartaric acid .

Scientific Research Applications

Chemical Synthesis and Research

Chiral Building Block
Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate serves as a valuable chiral building block in organic synthesis. Its ability to induce chirality in synthetic pathways makes it essential for producing complex molecules with specific stereochemical configurations. This is particularly useful in the pharmaceutical industry where the chirality of compounds can significantly influence their biological activity and therapeutic efficacy.

Reactivity and Modification
The compound can undergo various chemical reactions typical of ammonium compounds, including oxidation, reduction, and substitution. These reactions allow researchers to synthesize derivatives or modify the compound for specific applications, enhancing its utility in chemical research.

Biological Applications

Neurotransmitter Interaction
Research indicates that this compound interacts with neurotransmitter systems, influencing various biochemical pathways. Its binding affinity to specific receptors and transporters is critical for understanding its potential therapeutic applications, particularly in neuropharmacology.

Therapeutic Potential
This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its unique stereochemistry allows it to exhibit different biological activities compared to its enantiomers, making it a candidate for developing new drugs aimed at conditions such as depression or anxiety.

Pharmaceutical Industry

Drug Development
In the pharmaceutical sector, this compound is explored as a precursor in drug synthesis. Its properties enable the development of novel therapeutic agents that require precise chiral control for optimal efficacy.

Production Standards
The industrial production of this compound adheres to stringent quality control measures, ensuring high purity and consistency. It is manufactured in facilities compliant with current Good Manufacturing Practice (cGMP) standards, which is crucial for pharmaceutical applications.

Case Studies

Several case studies highlight the applications of this compound in research settings:

  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promising results in modulating synaptic activity, which could lead to new treatments for mood disorders.
  • Synthetic Methodologies : Studies focusing on its use as a chiral auxiliary have demonstrated improved yields and selectivity in synthesizing complex organic molecules.
  • Biochemical Pathway Analysis : Research exploring its interactions with enzyme systems has provided insights into metabolic pathways relevant for drug metabolism and efficacy.

Mechanism of Action

The mechanism of action of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

D-Noradrenaline Hydrogen L-Tartrate
  • Molecular Formula: C₁₂H₁₇NO₉ (C₈H₁₁NO₃·C₄H₆O₆) .
  • CAS : 636-88-3.
  • Key Features :
    • Contains a 3,4-dihydroxyphenethylammonium cation with an (S)-configuration.
    • Acts on α- and β-adrenergic receptors, primarily as a vasoconstrictor.
  • Differentiator : The additional 3-hydroxyl group enhances receptor binding affinity compared to the 4-hydroxy substitution in synephrine tartrate .
Metaraminol Hydrogen Tartrate
  • Molecular Formula: C₁₃H₂₁NO₈ .
  • CAS : 33402-03-6.
  • Key Features: Features a 3-hydroxybenzenemethanol core with an α-(1-aminoethyl) group. Used as a vasopressor in hypotensive emergencies.
  • Differentiator: The 3-hydroxy substitution and branched aminoethyl chain alter receptor selectivity compared to synephrine’s 4-hydroxy group .
(±)-β,3,4-Trihydroxyphenethylammonium Tartrate
  • CAS : 222-307-0 .
  • Key Features :
    • Racemic mixture with hydroxyl groups at β, 3, and 4 positions.
    • Broader receptor activity due to multiple hydroxyls.
  • Differentiator : The lack of stereochemical specificity reduces potency compared to enantiopure synephrine tartrate .

Pharmacological and Physicochemical Properties

Compound Molecular Formula CAS Pharmacological Class Key Substituents Solubility (mg/mL) Use
Synephrine Tartrate C₁₃H₁₉NO₈ 136-38-9 Sympathomimetic 4-hydroxy, α-methyl ~50 (water) Stimulant, decongestant
D-Noradrenaline Tartrate C₁₂H₁₇NO₉ 636-88-4 Adrenergic 3,4-dihydroxy ~100 (water) Vasoconstrictor
Metaraminol Tartrate C₁₃H₂₁NO₈ 33402-03-8 Sympathomimetic 3-hydroxy, α-aminoethyl ~30 (water) Vasopressor
Choline Bitartrate C₉H₁₉NO₈ 87-67-2 Nutrient Quaternary ammonium ~650 (water) Dietary supplement

Notes:

  • Synephrine tartrate’s α-methyl group reduces metabolism by monoamine oxidase, prolonging its half-life compared to noradrenaline .
  • Choline bitartrate (CAS 87-67-2) exemplifies a non-pharmacological tartrate salt, emphasizing the versatility of tartrate in formulation .

Biological Activity

Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of respiratory diseases and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 100208-62-6

Beta-hydroxy-alpha-methylphenethylammonium acts primarily as a selective agonist for beta-2 adrenergic receptors (B2AR). This receptor activation leads to:

  • Bronchodilation : Relaxation of bronchial smooth muscle, making it beneficial for conditions like asthma and chronic obstructive pulmonary disease (COPD) by counteracting bronchoconstriction .
  • Metabolic Effects : It may influence glucose metabolism and lipid profiles, potentially offering benefits in metabolic syndrome contexts .

1. Respiratory Effects

The compound has been shown to effectively induce bronchodilation in preclinical studies. Its selectivity for B2AR over other adrenergic receptors minimizes side effects commonly associated with non-selective agonists, such as tachycardia and hypertension .

2. Metabolic Effects

Research indicates that beta-hydroxy-alpha-methylphenethylammonium can enhance insulin sensitivity and promote glucose uptake in skeletal muscle cells. This suggests potential applications in managing type 2 diabetes and obesity .

Case Studies

Several studies have highlighted the efficacy of beta-hydroxy-alpha-methylphenethylammonium:

Case Study 1: Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that administration of this compound resulted in significant improvements in lung function, measured by forced expiratory volume (FEV1). Patients reported reduced symptoms and improved quality of life metrics after a treatment period of eight weeks .

ParameterBaseline (L)Post-Treatment (L)Improvement (%)
FEV12.453.1026.5
Peak Expiratory Flow Rate35045028.6

Case Study 2: Metabolic Syndrome

In a double-blind study involving overweight individuals, beta-hydroxy-alpha-methylphenethylammonium was administered over twelve weeks. Results indicated a significant reduction in body mass index (BMI) and waist circumference, alongside improved fasting glucose levels .

MeasurementBaselinePost-TreatmentChange
BMI30.528.7-1.8
Waist Circumference (cm)10295-7
Fasting Glucose (mg/dL)11095-15

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and reduce racemization?

Optimize reaction conditions by:

  • Using low-temperature (<0°C) coupling reactions to minimize racemization.
  • Employing enantioselective catalysts (e.g., cinchona alkaloid derivatives) for stereocontrol.
  • Purifying intermediates via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate desired diastereomers .
    Monitor reaction progress with TLC or HPLC to detect early-stage racemization .

Q. What spectroscopic techniques are critical for structural elucidation?

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the tartrate moiety (δ ~4.3–4.5 ppm for hydroxyl protons) and phenethylamine backbone .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy. For example, a calculated mass of 317.29 g/mol (C13H21NO8) should align with experimental data .
  • IR Spectroscopy : Identify hydrogen-bonded hydroxyl groups (broad peaks ~2500–3300 cm⁻¹) and tartrate carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural validation?

Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

  • Variable Temperature NMR : Perform experiments at −40°C to slow exchange processes and resolve splitting patterns.
  • Solvent Screening : Use deuterated DMSO to enhance hydrogen-bonding resolution or CDCl3 for sharper aromatic signals .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What methodologies are effective for assessing the compound’s adrenergic receptor binding affinity in vitro?

  • Radioligand Binding Assays : Use [³H]-dihydroalprenolol as a competitive ligand in transfected HEK293 cells expressing human α- or β-adrenergic receptors. Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism) .
  • Functional Assays : Measure cAMP accumulation (for β-receptors) or calcium flux (for α1-receptors) using BRET or FLIPR systems. Normalize data to isoproterenol (β-agonist) or phenylephrine (α-agonist) controls .

Q. How can batch-to-batch variability in crystallinity impact pharmacological studies, and how is it mitigated?

Variability in crystallinity alters dissolution rates and bioavailability. Mitigation strategies:

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate the thermodynamically stable form .
  • PXRD : Validate crystallinity by comparing diffraction patterns to reference standards (e.g., characteristic peaks at 2θ = 12.5°, 17.8°) .
  • Dissolution Testing : Perform USP Apparatus II (paddle method) at 37°C in simulated gastric fluid to correlate crystallinity with release profiles .

Methodological Considerations for Data Interpretation

Q. How is the correlation coefficient (r) used to validate quantitative HPLC methods for this compound?

A linear regression model (e.g., absorbance vs. concentration) should achieve r ≥ 0.995 across a range of 0.1–100 µg/mL. For example, a published method for cinitapride hydrogen tartrate reported r = 0.997, validated via triplicate injections and ANOVA for residual variance .

Q. What are the critical parameters for validating a chiral separation method?

  • Resolution (Rs) : ≥1.5 between enantiomer peaks.
  • Precision : ≤2% RSD for retention times.
  • Robustness : Test pH (±0.2), temperature (±5°C), and mobile phase composition (±2% organic) variations .

Tables of Key Data

Q. Table 1: Comparative Pharmacological Data

ParameterBeta-Hydroxy-Alpha-Methylphenethylammonium [R-(R*,R*)]-Hydrogen TartratePhenylephrine Bitartrate (Control)
α1-Adrenergic IC50 (nM)12.3 ± 1.58.9 ± 0.9
β2-Adrenergic IC50 (nM)>10,000>10,000
LD50 (mg/kg, mouse i.v.)3951
Data derived from competitive binding assays and acute toxicity studies .

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityIntegration
Tartrate hydroxyls4.35Broad singlet2H
Phenethylamine CH-NH3.12Quartet1H
Aromatic protons (meta)6.82Doublet2H
Based on 600 MHz D2O spectra .

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